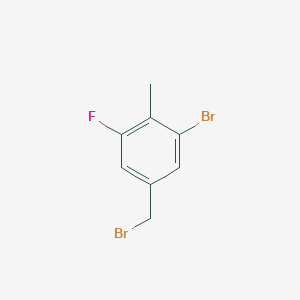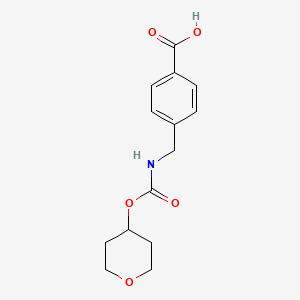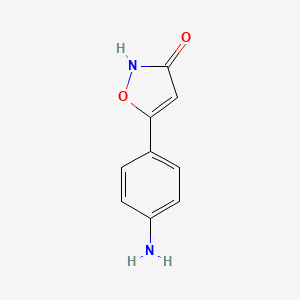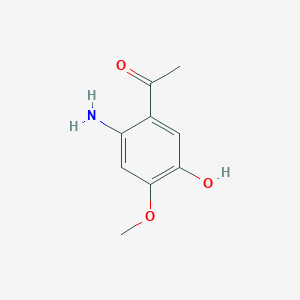
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and a guanidinoethyl group, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the dithiolane ring, which can be synthesized from lipoic acid derivatives. The guanidinoethyl group is then introduced through a series of reactions involving amination and subsequent coupling with the dithiolane ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds back into thiols.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the presence of the guanidino group.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress levels. The guanidino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can trigger signaling pathways that regulate cellular functions such as metabolism, growth, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Lipoic Acid: A compound with a similar dithiolane ring structure, known for its antioxidant properties.
Arginine Derivatives: Compounds containing guanidino groups, which are important in various biological processes.
Uniqueness
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide hydrochloride is unique due to the combination of the dithiolane ring and the guanidinoethyl group. This dual functionality allows it to participate in both redox reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H23ClN4OS2 |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C11H22N4OS2.ClH/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9;/h9H,1-8H2,(H,14,16)(H4,12,13,15);1H |
Clave InChI |
GQYQMXMAICNGEA-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)NCCN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



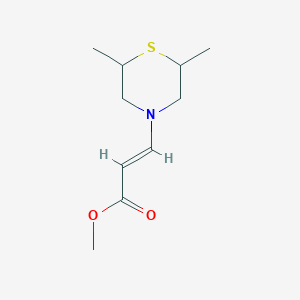
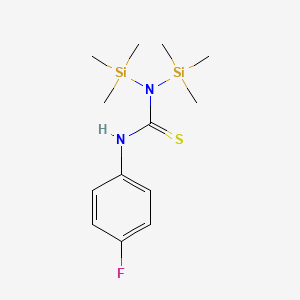
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)
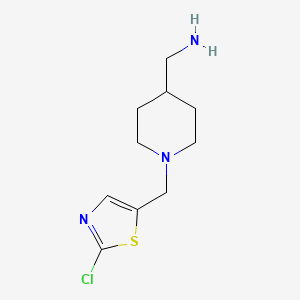

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
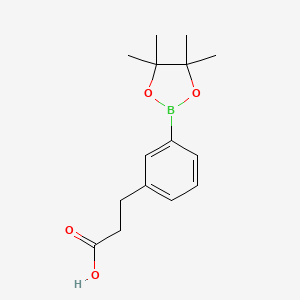
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
